molecular formula C4H7BrO B6363377 (2R)-2-(Bromomethyl)oxetane CAS No. 2306254-86-2

(2R)-2-(Bromomethyl)oxetane

Cat. No. B6363377
CAS RN: 2306254-86-2
M. Wt: 151.00 g/mol
InChI Key: OMXAGUVERXNCSZ-SCSAIBSYSA-N
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Description

“(2R)-2-(Bromomethyl)oxetane” is a type of oxetane, a class of organic compounds characterized by a three-membered ring structure. Oxetanes are valuable building blocks due to their well-explored propensity to undergo ring-opening reactions with diverse nucleophiles .


Synthesis Analysis

Oxetanes can be synthesized by various methods. For instance, they can be synthesized by conjugate addition of various α-amino esters to a 3-(nitromethylene)oxetane, followed by reduction of the nitro group and further coupling with N–Z protected amino acids . Another method involves the use of oxetane modified dipeptide building blocks in solution and solid-phase peptide synthesis .


Molecular Structure Analysis

The molecular structure of oxetanes can be analyzed using techniques such as X-ray diffraction and molecular dynamics simulations . The introduction of an oxetane into the peptide backbone results in significant changes in the secondary structure content .


Chemical Reactions Analysis

Oxetanes are known to undergo ring-opening reactions with diverse nucleophiles . They can also participate in the Paternò–Büchi reaction, a photochemical reaction between an excited state of carbonyl compounds and an alkene to give the oxetane deriving from a cycloaddition reaction .

Mechanism of Action

Target of Action

Oxetanes in general have been used in medicinal chemistry as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups . They often improve the chemical properties of target molecules for drug discovery purposes .

Mode of Action

Oxetanes are known to undergo ring-opening reactions . For instance, the ring-opening polymerization of oxetane cation series compounds is performed by the O atom of oxetane continuously attacking the C atom of the oxetane cation . Another study presents a cobalt catalysis-based strategy to access various modes of radical reactivity via oxetane ring opening .

Biochemical Pathways

The introduction of oxetane into the peptide backbone results in a significant loss of helicity, which might influence various biochemical pathways .

Pharmacokinetics

It’s known that peptide-based drugs, which can incorporate oxetane, generally display poor permeability and metabolic stability . Oxetanes have been introduced as a new type of peptide bond isostere to improve these properties .

Result of Action

The introduction of an oxetane into the peptide backbone results in a significant loss of helicity . This could potentially affect the structure and function of proteins in which the oxetane is incorporated.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2R)-2-(Bromomethyl)oxetane. It’s known that environmental factors are sources for oxidative stress, which can influence the stability and efficacy of many compounds .

Advantages and Limitations for Lab Experiments

2R-BMO is a highly reactive compound and is therefore useful in a wide variety of laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. Furthermore, it is not toxic and does not have any adverse effects on humans or other organisms. However, it is important to note that 2R-BMO is a flammable liquid and should be handled with care.

Future Directions

Despite its widespread use in scientific research, there are still many potential applications for 2R-BMO that have yet to be explored. For example, 2R-BMO could potentially be used in the synthesis of more complex organometallic compounds, such as organoboranes and organocopper compounds. Additionally, 2R-BMO could be used in the synthesis of a variety of natural products, such as steroids, terpenes, and alkaloids. Furthermore, 2R-BMO could be used in the synthesis of a variety of pharmaceuticals, polymers, and dyes. Finally, 2R-BMO could potentially be used in the synthesis of a variety of other organic compounds, such as heterocycles and heterocyclic compounds.

Synthesis Methods

2R-BMO is typically synthesized from 2-bromo-1-methoxyethane (BME). BME is reacted with sodium hydroxide in an aqueous solution to form a sodium salt of 2R-BMO. The reaction is typically carried out in a two-phase system, with the aqueous phase containing the sodium hydroxide and the organic phase containing the BME. The reaction is typically heated to a temperature of approximately 100°C and is complete after approximately 4 hours.

Scientific Research Applications

2R-BMO has been used extensively in scientific research, as it is a versatile reagent that can be used to synthesize a wide variety of compounds. It has been used in the synthesis of polymers, pharmaceuticals, and dyes. It has also been used in the synthesis of a variety of natural products, including steroids, terpenes, and alkaloids. Furthermore, 2R-BMO has been used in the synthesis of a variety of organometallic compounds, such as organoboranes and organocopper compounds.

properties

IUPAC Name

(2R)-2-(bromomethyl)oxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c5-3-4-1-2-6-4/h4H,1-3H2/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXAGUVERXNCSZ-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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